N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-30-18-8-6-17(7-9-18)24-21(28)16-32-22-19-4-2-3-5-20(19)27(23(29)25-22)11-10-26-12-14-31-15-13-26/h6-9H,2-5,10-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJVLMPUBAIUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS Number: 898450-79-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities supported by empirical studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.5 g/mol. The structure includes a methoxyphenyl group and a morpholinoethyl-thioacetamide moiety linked to a hexahydroquinazolin scaffold.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₄N₄O₄S |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 898450-79-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the hexahydroquinazolin core and subsequent functionalization with thioacetamide and methoxyphenyl groups. Various synthetic routes have been documented in literature, often utilizing common reagents like chloroacetyl derivatives and morpholine.
Anticancer Activity
The anticancer properties of related compounds have been well-documented. For example, phenoxy-N-aromatic acetamides have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific effects of this compound on cancer cell lines remain an area for further exploration.
Anti-inflammatory Effects
Compounds containing the morpholinoethyl-thioacetamide structure have demonstrated anti-inflammatory properties in various models. These effects are often attributed to the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .
Analgesic Properties
Research indicates that certain derivatives exhibit analgesic effects comparable to established analgesics. This suggests that this compound may also possess similar properties .
Case Studies
Several studies highlight the biological activity of related compounds:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of phenoxy-N-acetamides against E. coli and S. aureus. Results indicated significant inhibition zones compared to control groups.
-
Anticancer Evaluation :
- In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) showed that certain derivatives led to reduced cell viability and induced apoptosis.
-
Anti-inflammatory Testing :
- In animal models, compounds similar to this one were tested for their ability to reduce inflammation markers post-injury or infection.
Comparison with Similar Compounds
Structural Features
The target compound shares a thioacetamide-quinazolinone scaffold with several analogs. Key structural variations among similar compounds include:
- Substituents on the phenyl ring : Electron-withdrawing (e.g., Cl, F, Br) or electron-donating (e.g., OCH₃, CH₃) groups.
- Core modifications: Hexahydroquinazolinone vs. non-hydrogenated quinazolinone or thiazolidinone cores.
- Functional groups: Morpholinoethyl vs. sulfamoylphenyl or halophenyl substituents.
Physicochemical Properties
Comparative data for selected analogs are summarized in Table 1.
Key Observations :
- Melting Points: Melting points vary widely (147–315°C), influenced by substituent polarity and crystal packing. The morpholinoethyl group in the target compound may reduce melting points due to increased flexibility.
- Characterization : Standard methods (¹H/¹³C-NMR, MS, IR) are universally employed, confirming structural integrity .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the preparation of the quinazolinone core. A common method includes:
- Step 1 : Condensation of intermediates (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione) with chloroacetylated derivatives in dimethylformamide (DMF) using potassium carbonate as a base.
- Step 2 : Stirring at room temperature, monitored by TLC for completion. Post-reaction, water is added to precipitate the product, followed by purification via silica gel chromatography or recrystallization .
- Optimization : Adjusting molar ratios (e.g., 1:1.5 for reactants), solvent polarity, and temperature gradients can improve yield. For morpholinoethyl substituents, acetylation steps may require iterative additions of reagents (e.g., acetyl chloride) to ensure complete functionalization .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the 4-methoxyphenyl group appear as distinct doublets (~7.3–7.4 ppm), while morpholinoethyl protons show multiplet patterns (~3.3–3.5 ppm) .
- Mass Spectrometry : ESI/APCI-MS to confirm molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .
- TLC Monitoring : To track reaction progress and ensure intermediate purity .
Q. How can initial biological activity be assessed in academic settings?
- In vitro assays : Screen for antimicrobial, anticancer, or enzyme inhibitory activity. For quinazolinone derivatives, common targets include tyrosine kinases or bacterial efflux pumps. Use cell viability assays (e.g., MTT) or agar diffusion methods .
- Dose-response studies : Test a concentration range (e.g., 1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What safety protocols are essential during synthesis and handling?
- Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, acetic anhydride).
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin contact.
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Substituent Variation : Modify the morpholinoethyl group (e.g., replace with piperazine) or the 4-methoxyphenyl moiety (e.g., introduce halogens). Compare bioactivity shifts using standardized assays .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bonding or hydrophobic interactions. For example, the thioacetamide linker may contribute to binding flexibility .
Q. What methodologies are effective for target identification in mechanism-of-action studies?
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB databases) to predict binding affinities. Quinazolinones often interact with ATP-binding pockets via π-π stacking .
- Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated preclinically?
- LogP Determination : Measure partition coefficients (octanol/water) to assess lipophilicity. The morpholino group may improve solubility, balancing hydrophobic regions .
- Plasma Stability Tests : Incubate the compound with murine plasma and quantify degradation via HPLC at timed intervals .
Q. How should researchers address contradictory data in bioactivity or synthesis yields?
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, humidity control). For example, DMF quality can drastically affect coupling efficiency .
- Data Triangulation : Cross-validate using orthogonal techniques (e.g., NMR, HPLC, and bioassays). Inconsistent cytotoxicity results may arise from impurity interference .
Q. What advanced analytical methods ensure batch-to-batch consistency?
Q. How can patent landscapes be navigated to identify research gaps?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
